![molecular formula C16H17N5O3S B2767152 N-[2-(acetylamino)ethyl]-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide CAS No. 958561-68-7](/img/no-structure.png)
N-[2-(acetylamino)ethyl]-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions used in the synthesis .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .科学的研究の応用
Synthesis and Biological Activity
- A study by Berest et al. (2011) explored the synthesis and biological activity of novel compounds related to N-[2-(acetylamino)ethyl]-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide. The compounds showed significant in vitro anticancer and antibacterial activity, particularly against non-small cell lung and CNS cancer cell lines (Berest et al., 2011).
Anticonvulsant Activity
- Research conducted by Bunyatyan et al. (2020) revealed that similar compounds exhibited weak to moderate anticonvulsant effects in a pentylenetetrazole-induced seizure model in mice (Bunyatyan et al., 2020).
Antimicrobial and Mosquito Larvicidal Activity
- A study by Rajanarendar et al. (2010) on closely related compounds demonstrated good antibacterial and antifungal activity, as well as mosquito larvicidal activity against Culex quinquefasciatus (Rajanarendar et al., 2010).
Antitumor Evaluation
- Mohamed et al. (2016) evaluated the antitumor efficacy of similar compounds in various cancer cell lines, finding extensive-spectrum antitumor efficiency in multiple tumor subpanels (Mohamed et al., 2016).
Anticancer and Antimicrobial Agents
- A study by Antypenko et al. (2016) explored the potential of N-aryl(benzyl,heteryl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)acetamides as anticancer and antimicrobial agents. The compounds exhibited significant activity against various human tumor cell lines and some bacterial strains (Antypenko et al., 2016).
Antiviral Activity
- Luo et al. (2012) described the synthesis of (quinazolin-4-ylamino)methyl-phosphonate derivatives, some of which displayed weak to good anti-Tobacco mosaic virus (TMV) activity (Luo et al., 2012).
作用機序
Target of Action
The primary targets of N-[2-(acetylamino)ethyl]-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide are currently unknown. This compound is a derivative of imidazole , which is known to interact with a broad range of targets due to its versatile chemical and biological properties
Mode of Action
Imidazole derivatives are known to exhibit a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific mode of action of this compound would depend on its interaction with its yet-to-be-identified targets.
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways of this compound. Given the broad range of activities exhibited by imidazole derivatives , it’s likely that this compound could affect multiple pathways
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Its bioavailability would be influenced by these properties. As a derivative of imidazole, it’s likely to be soluble in water and other polar solvents , which could potentially enhance its absorption and distribution
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown and would depend on its specific targets and mode of action. Given the diverse biological activities of imidazole derivatives , this compound could potentially have a wide range of effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, it’s known to be stable under normal temperatures and pressures . It may decompose at high temperatures, releasing ammonia and nitrogen gases . Therefore, it should be stored in a cool, dry, well-ventilated place away from oxidizing agents and combustible materials .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(acetylamino)ethyl]-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide involves the condensation of 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetic acid with N-(2-aminoethyl)acetamide followed by acetylation of the resulting product.", "Starting Materials": [ "2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetic acid", "N-(2-aminoethyl)acetamide", "Acetic anhydride", "Pyridine", "Methanol", "Diethyl ether", "Sodium bicarbonate", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetic acid (1.0 g) and N-(2-aminoethyl)acetamide (1.2 g) in methanol (20 mL) and add sodium bicarbonate (0.5 g). Stir the mixture at room temperature for 24 hours.", "Step 2: Filter the resulting solid and wash with water. Dry the solid under vacuum to obtain the product.", "Step 3: Dissolve the product in acetic anhydride (10 mL) and pyridine (5 mL) and stir at room temperature for 2 hours.", "Step 4: Quench the reaction by adding water (20 mL) and stir for an additional 30 minutes.", "Step 5: Extract the product with diethyl ether (3 x 20 mL) and wash the organic layer with water (20 mL).", "Step 6: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 7: Dissolve the crude product in a mixture of methanol (10 mL) and hydrochloric acid (1 M, 10 mL) and stir at room temperature for 2 hours.", "Step 8: Neutralize the reaction by adding sodium hydroxide solution (1 M) until the pH reaches 7-8.", "Step 9: Extract the product with diethyl ether (3 x 20 mL) and wash the organic layer with water (20 mL).", "Step 10: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the pure product." ] } | |
CAS番号 |
958561-68-7 |
製品名 |
N-[2-(acetylamino)ethyl]-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide |
分子式 |
C16H17N5O3S |
分子量 |
359.4 |
IUPAC名 |
N-(2-acetamidoethyl)-2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide |
InChI |
InChI=1S/C16H17N5O3S/c1-9(22)17-6-7-18-13(23)8-12-15(24)21-14(19-12)10-4-2-3-5-11(10)20-16(21)25/h2-5,12,19H,6-8H2,1H3,(H,17,22)(H,18,23) |
InChIキー |
LYQNNGGNAMZGFI-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCNC(=O)CC1C(=O)N2C(=C3C=CC=CC3=NC2=S)N1 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2767069.png)
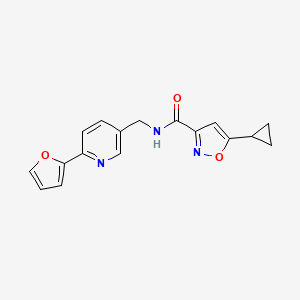
![3-Tert-butyl-1-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]urea](/img/structure/B2767072.png)
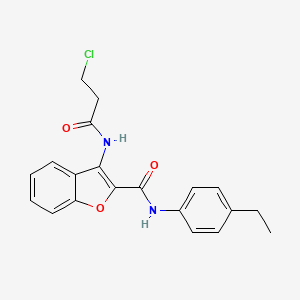
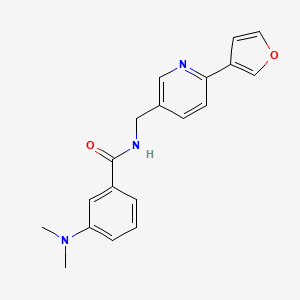
![6-Methyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2767077.png)
![3-[(2,2-difluoroethoxy)methyl]-1-ethyl-4-iodo-1H-pyrazole](/img/structure/B2767078.png)
![5-[(4-methylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2767080.png)
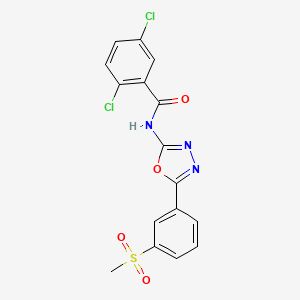
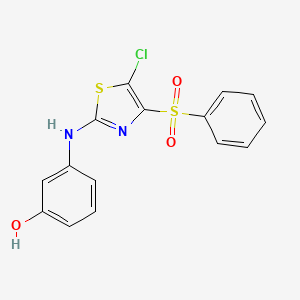
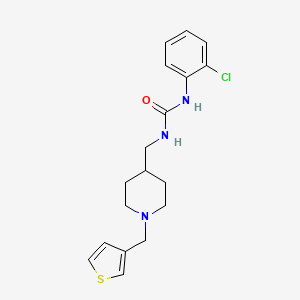
![5-{2-Cyano-2-[(2,4,6-trimethylphenyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenyl benzoate](/img/structure/B2767089.png)
![4-((1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2767091.png)